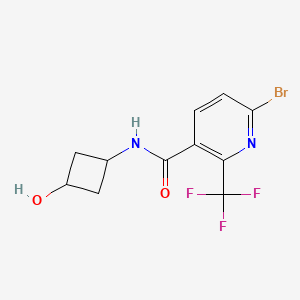
6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and drug discovery. This compound is also known as BCTC and has been found to have a variety of interesting properties that make it a promising candidate for further research.
作用機序
The mechanism of action of 6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is involved in the transmission of pain signals. By blocking the activity of TRPV1, 6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide can reduce pain and inflammation.
生化学的および生理学的効果
6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide has been found to have several biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to reduce the activation of microglia and astrocytes, which are involved in the inflammatory response. In addition, it has been found to reduce the activity of TRPV1, which is involved in the transmission of pain signals.
実験室実験の利点と制限
One of the main advantages of using 6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide in lab experiments is its potent analgesic and anti-inflammatory properties. It is also relatively easy to synthesize and has a high degree of purity. However, one of the main limitations of using this compound is that its mechanism of action is not fully understood. In addition, further research is needed to determine its long-term safety and efficacy.
将来の方向性
There are several future directions for research on 6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide. One potential direction is to investigate its potential as a treatment for neuropathic pain. Another potential direction is to investigate its potential as a treatment for other inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. In addition, further research is needed to determine its long-term safety and efficacy.
合成法
The synthesis of 6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide involves a multistep process that requires the use of several reagents and solvents. The first step involves the reaction of 2-chloro-3-cyanopyridine with cyclobutanone to form 2-cyclobutyl-3-cyanopyridine. The second step involves the bromination of 2-cyclobutyl-3-cyanopyridine to form 6-bromo-2-cyclobutyl-3-cyanopyridine. The final step involves the reaction of 6-bromo-2-cyclobutyl-3-cyanopyridine with trifluoromethylamine and hydroxylamine to form 6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide.
科学的研究の応用
6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide has been found to have several potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where it has been found to have potent analgesic and anti-inflammatory properties. It has also been found to be a promising candidate for the treatment of neuropathic pain.
特性
IUPAC Name |
6-bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3N2O2/c12-8-2-1-7(9(17-8)11(13,14)15)10(19)16-5-3-6(18)4-5/h1-2,5-6,18H,3-4H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJMOOKQWKYDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)NC(=O)C2=C(N=C(C=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

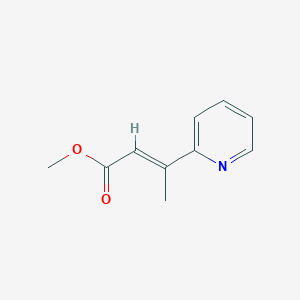
![2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine](/img/structure/B2683085.png)
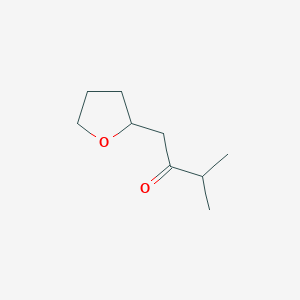
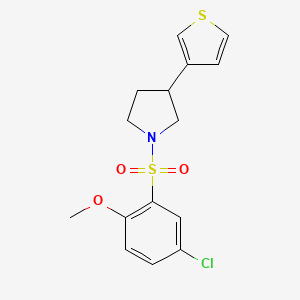
![N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2683088.png)
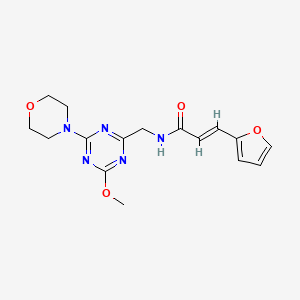
![2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2683091.png)
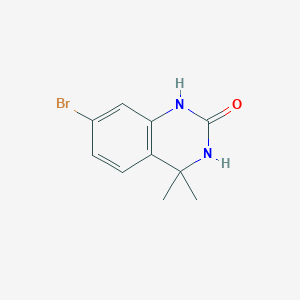
![(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2683096.png)
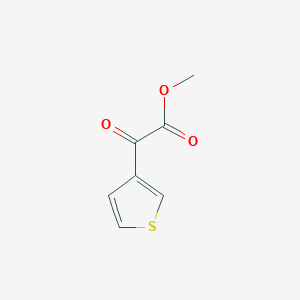
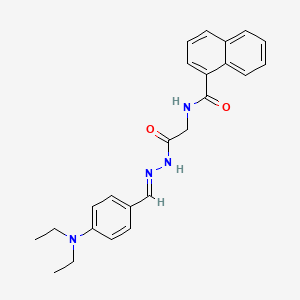
![4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2683103.png)
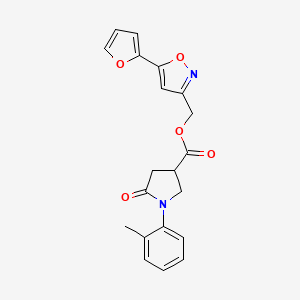
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2683106.png)